molecular formula C25H34O6 B078501 3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose CAS No. 13322-88-8

3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose

Cat. No.: B078501
CAS No.: 13322-88-8
M. Wt: 430.5 g/mol
InChI Key: OAEPJJXLQXXGMV-XNBWIAOKSA-N
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Description

3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose is a complex carbohydrate derivative. It is a protected form of glucose, where the hydroxyl groups are masked by cyclohexylidene and benzyl groups. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose typically involves the protection of glucose. The process begins with the selective protection of the hydroxyl groups on glucose using cyclohexylidene groups. This is followed by the benzylation of the remaining free hydroxyl group. The reaction conditions often involve the use of acid catalysts and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose involves its interaction with specific molecular targets. The compound’s protective groups can be selectively removed under certain conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. This selective deprotection allows for precise control over the compound’s reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

  • 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
  • 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose

Uniqueness

3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose is unique due to its specific protective groups, which confer stability and reactivity. The cyclohexylidene groups provide steric hindrance, protecting the hydroxyl groups from unwanted reactions, while the benzyl group can be easily removed under mild conditions, allowing for further functionalization.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-10-18(11-5-1)16-26-21-20(19-17-27-24(29-19)12-6-2-7-13-24)28-23-22(21)30-25(31-23)14-8-3-9-15-25/h1,4-5,10-11,19-23H,2-3,6-9,12-17H2/t19-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEPJJXLQXXGMV-XNBWIAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168273
Record name 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13322-88-8
Record name 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13322-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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